molecular formula C10H10F3NO2 B3228638 Methyl 2-[3-(trifluoromethyl)anilino]acetate CAS No. 126689-78-9

Methyl 2-[3-(trifluoromethyl)anilino]acetate

Cat. No. B3228638
Key on ui cas rn: 126689-78-9
M. Wt: 233.19 g/mol
InChI Key: NXDJBFSBMWZWMC-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

3-Trifluoromethylaniline (80.5 g), methyl chloroacetate (44 ml) and sodium acetate trihydrate (114 g) were treated according to the method of Intermediate 1 to give a solid (84 g), a sample of which (ca. 1 g) was purified by FCC eluting with System A (1:1) to give a solid which was recrystallised from System A to give the title compound, m.p. 60°-63°.
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].Cl[CH2:13][C:14]([O:16][CH3:17])=[O:15].O.O.O.C([O-])(=O)C.[Na+]>>[CH3:17][O:16][C:14](=[O:15])[CH2:13][NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
80.5 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
44 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
114 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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